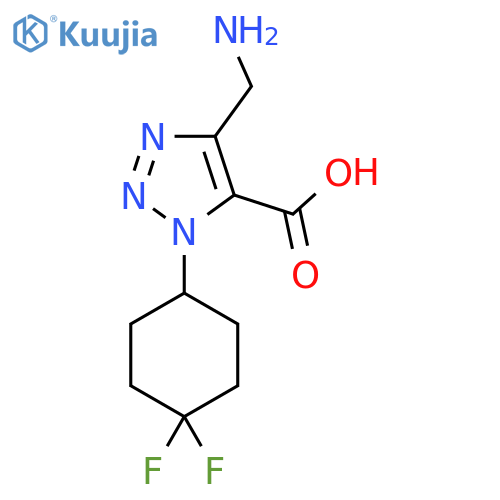

Cas no 2138312-56-6 (4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid)

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2138312-56-6

- 4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid

- EN300-703885

-

- インチ: 1S/C10H14F2N4O2/c11-10(12)3-1-6(2-4-10)16-8(9(17)18)7(5-13)14-15-16/h6H,1-5,13H2,(H,17,18)

- InChIKey: SZVITAAZHOBJEW-UHFFFAOYSA-N

- SMILES: FC1(CCC(CC1)N1C(C(=O)O)=C(CN)N=N1)F

計算された属性

- 精确分子量: 260.10848203g/mol

- 同位素质量: 260.10848203g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 7

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 319

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -2

- トポロジー分子極性表面積: 94Ų

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-703885-2.5g |

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |

2138312-56-6 | 95.0% | 2.5g |

$1428.0 | 2025-03-12 | |

| Enamine | EN300-703885-0.25g |

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |

2138312-56-6 | 95.0% | 0.25g |

$670.0 | 2025-03-12 | |

| Enamine | EN300-703885-0.1g |

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |

2138312-56-6 | 95.0% | 0.1g |

$640.0 | 2025-03-12 | |

| Enamine | EN300-703885-1.0g |

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |

2138312-56-6 | 95.0% | 1.0g |

$728.0 | 2025-03-12 | |

| Enamine | EN300-703885-5.0g |

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |

2138312-56-6 | 95.0% | 5.0g |

$2110.0 | 2025-03-12 | |

| Enamine | EN300-703885-0.5g |

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |

2138312-56-6 | 95.0% | 0.5g |

$699.0 | 2025-03-12 | |

| Enamine | EN300-703885-0.05g |

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |

2138312-56-6 | 95.0% | 0.05g |

$612.0 | 2025-03-12 | |

| Enamine | EN300-703885-10.0g |

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |

2138312-56-6 | 95.0% | 10.0g |

$3131.0 | 2025-03-12 |

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acidに関する追加情報

4-(Aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic Acid: A Comprehensive Overview

4-(Aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid, with the CAS registry number 2138312-56-6, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This molecule is characterized by its unique structure, which combines a triazole ring system with a cyclohexane derivative and an amino group. The presence of fluorine atoms in the cyclohexane ring introduces additional electronic and steric effects, making this compound a promising candidate for various applications.

The synthesis of this compound involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the triazole ring under mild conditions. These advancements not only enhance the efficiency of the synthesis process but also pave the way for large-scale production.

One of the most notable applications of 4-(Aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid is in drug discovery. The triazole moiety is known for its ability to act as a bioisostere, offering potential for modulating biological activity without significantly altering molecular weight or lipophilicity. This property makes it an attractive scaffold for designing new drugs targeting various therapeutic areas, including cancer and infectious diseases.

In addition to its pharmacological applications, this compound has also been studied for its potential in materials science. The combination of fluorinated cyclohexane and triazole groups provides unique mechanical and thermal properties. Researchers have investigated its use as a precursor for advanced polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

The structural versatility of 4-(Aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid extends to its reactivity in various chemical transformations. For example, recent studies have demonstrated its ability to undergo click chemistry reactions efficiently. This capability opens up new avenues for constructing complex molecules with high precision and specificity.

From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided critical insights into its conformational preferences and intermolecular interactions. Such data are invaluable for understanding its behavior in different chemical environments and for predicting its performance in practical applications.

In terms of safety and toxicity profiles, preliminary studies indicate that this compound exhibits low toxicity at typical experimental concentrations. However, further research is required to fully assess its long-term effects on biological systems. Regulatory agencies are likely to scrutinize such compounds closely due to their potential use in pharmaceuticals and other consumer products.

The future outlook for 4-(Aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid appears promising given its diverse applications and favorable properties. Ongoing research is expected to uncover new uses and improve existing ones. Collaborative efforts between academia and industry will be crucial in translating these findings into real-world solutions.

In conclusion, this compound represents a fascinating example of how structural diversity can lead to multifaceted utility in chemistry and related disciplines. As research continues to unfold, it is anticipated that 4-(Aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid will play an increasingly important role in advancing scientific knowledge and technological innovation.

2138312-56-6 (4-(aminomethyl)-1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid) Related Products

- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)

- 2171967-28-3(2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid)

- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)

- 1291855-89-4(methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)

- 1251623-02-5(1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2228412-20-0(4,4-difluoro-1-(2-fluoro-4-methoxyphenyl)cyclohexan-1-amine)

- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)

- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)

- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)

- 2840-61-1(3-Methyl-5-oxo-5-phenylvaleric Acid)